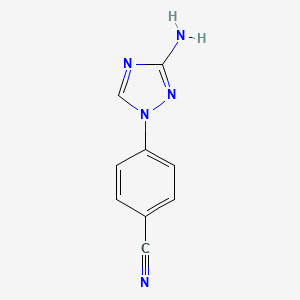
(1R,2R)-2-((tetrahydrofuran-3-yl)methoxy)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-((tetrahydrofuran-3-yl)methoxy)cyclopentan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as THF-cis-CP, and its chemical formula is C10H18O2. In
Mechanism of Action
The mechanism of action of (1R,2R)-2-((tetrahydrofuran-3-yl)methoxy)cyclopentan-1-ol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-2 (MMP-2), which are involved in the inflammatory and cancer pathways. This compound has also been found to induce apoptosis (cell death) in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of (1R,2R)-2-((tetrahydrofuran-3-yl)methoxy)cyclopentan-1-ol have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have demonstrated that it has anti-tumor effects and reduces inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using (1R,2R)-2-((tetrahydrofuran-3-yl)methoxy)cyclopentan-1-ol in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for drug development. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it challenging to optimize its therapeutic efficacy.
Future Directions
Several future directions for research on (1R,2R)-2-((tetrahydrofuran-3-yl)methoxy)cyclopentan-1-ol can be identified. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and viral infections. Another direction is to explore the use of this compound in drug delivery systems, such as liposomes, to enhance its bioavailability and efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
In conclusion, (1R,2R)-2-((tetrahydrofuran-3-yl)methoxy)cyclopentan-1-ol is a chemical compound with potential therapeutic applications. Its synthesis method has been optimized, and its anti-inflammatory, anti-cancer, and anti-viral properties have been extensively studied. More research is needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of (1R,2R)-2-((tetrahydrofuran-3-yl)methoxy)cyclopentan-1-ol involves the reaction of cyclopentadiene with dimethyl maleate, followed by the addition of sodium borohydride to reduce the intermediate product. The product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been reported in several research papers, and its efficiency and yield have been optimized.
Scientific Research Applications
(1R,2R)-2-((tetrahydrofuran-3-yl)methoxy)cyclopentan-1-ol has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Several research studies have investigated the use of this compound in the treatment of various diseases, including cancer, HIV, and hepatitis C.
properties
IUPAC Name |
(1R,2R)-2-(oxolan-3-ylmethoxy)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-2-1-3-10(9)13-7-8-4-5-12-6-8/h8-11H,1-7H2/t8?,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVWLACYAVWWDL-VXRWAFEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OCC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OCC2CCOC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2851376.png)
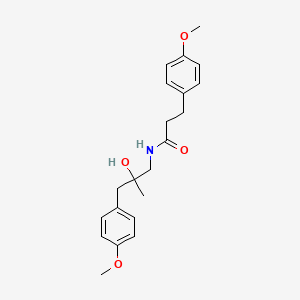
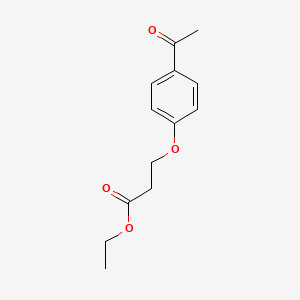
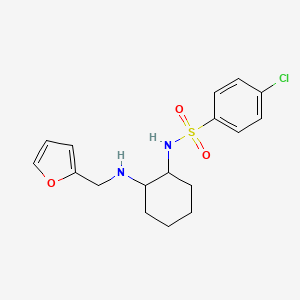
![2-[1-(tert-Butoxycarbonyl)-4-p-tolylpiperidin-4-yl]acetic acid](/img/structure/B2851383.png)
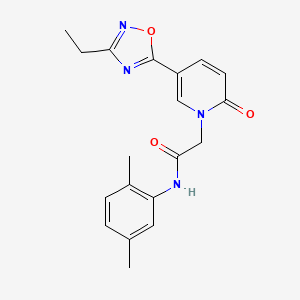


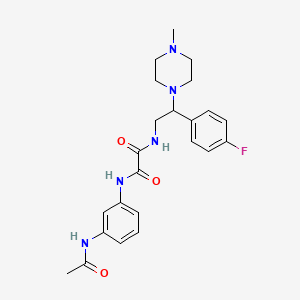
![8-bromo-10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2851392.png)
![Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2851393.png)
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2851395.png)
![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)
